molecular formula C11H10N2O3 B13343725 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13343725
M. Wt: 218.21 g/mol
InChI Key: BUZQPQFXBJZIMB-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-methoxybenzaldehyde with urea and malonic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 3-(2-methoxyphenyl)pyrimidine-2,4-diol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(2-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 3-(2-nitrophenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to interact with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

Biological Activity

3-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxyphenyl group. The general structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

where C1C_1 to C6C_6 denote the carbon atoms in the pyrimidine ring and the attached phenyl group. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs of pyrimidine-2,4-dione can inhibit the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. Inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents in cancer therapy by promoting genomic instability in cancer cells .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against PARP-1

CompoundIC50 (µM)Cell Line Tested
This compound5.0 ± 0.5MCF-7
Analog A3.5 ± 0.7HCT116
Analog B4.0 ± 0.6A549

The data indicate that this compound exhibits promising anticancer activity with an IC50 value comparable to other known inhibitors.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. A study evaluated various pyrimidine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had potent antibacterial activity, suggesting that modifications to the pyrimidine structure could enhance efficacy against microbial pathogens .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundZone of Inhibition (mm)Target Pathogen
This compound15 ± 1.5S. aureus
Analog C18 ± 2.0E. coli
Analog D20 ± 1.8Pseudomonas aeruginosa

This table illustrates the effectiveness of different pyrimidine derivatives against selected bacterial strains.

Anti-inflammatory Effects

Some studies have indicated that pyrimidine derivatives possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. These compounds may modulate cytokine production and reduce inflammatory responses in various models .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in cellular processes such as PARP-1.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Modulation of Signaling Pathways : They may affect signaling pathways related to inflammation and cell proliferation.

Case Studies

A recent study explored the effects of a series of pyrimidines on cancer cell lines and found that modifications at specific positions on the pyrimidine ring significantly impacted their biological activities. For example, substituents at the C-6 position were associated with increased cytotoxicity against MCF-7 cells .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)

InChI Key

BUZQPQFXBJZIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CNC2=O

Origin of Product

United States

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